molecular formula C42H18N2O6 B1580837 Dinaphtho(2,3-i:2',3'-i')benzo(1,2-a:4,5-a')dicarbazole-5,7,12,17,19,24(6H,18H)-hexone CAS No. 2172-33-0

Dinaphtho(2,3-i:2',3'-i')benzo(1,2-a:4,5-a')dicarbazole-5,7,12,17,19,24(6H,18H)-hexone

Cat. No. B1580837
CAS RN: 2172-33-0
M. Wt: 646.6 g/mol
InChI Key: CVWSULASWLZVCH-UHFFFAOYSA-N
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Description

Dinaphtho(2,3-i:2',3'-i')benzo(1,2-a:4,5-a')dicarbazole-5,7,12,17,19,24(6H,18H)-hexone is a useful research compound. Its molecular formula is C42H18N2O6 and its molecular weight is 646.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

Compounds with ladder-type π-conjugated structures, such as dibenzo[d,d']benzo[2,1-b:3,4-b']difuran and dinaphtho[2,3-d:2',3'-d']benzo[2,1-b:3,4-b']difuran, have been explored for their application in organic field-effect transistors (OFETs). The synthesis and investigation of these compounds reveal their potential as organic semiconductors, demonstrating typical p-type characteristics with notable hole mobilities. Such materials are crucial for developing flexible, lightweight, and potentially lower-cost electronic devices compared to traditional silicon-based components (Truong & Nakano, 2016).

Electrophosphorescent Materials

Small molecular glasses based on iridium(III) complexes have been synthesized, incorporating conjugated carbazole moieties for improved thermal stability and high electroluminescent performance. These materials exhibit significant potential for solution-processable, host-free electrophosphorescent diodes, achieving high external quantum efficiency, low turn-on voltage, and high brightness. The research underscores the importance of structural design in developing efficient electroluminescent materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Xu et al., 2010).

Solvent Polarity Probes

Certain polycyclic aromatic hydrocarbons (PAHs) and their derivatives serve as solvent polarity probes, aiding in the understanding of solvent effects on molecular properties and behaviors. Research involving fluorescence emission spectra of various coronene derivatives in different solvents helps in screening these PAHs for potential use as probes. This work contributes to analytical chemistry by providing tools for assessing solvent polarity, crucial in chemical reactions, material science, and the study of molecular interactions (Acree et al., 1990).

Mechanism of Action

Target of Action

Vat Orange 11, also known as Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24(6H,18H)-hexone or CI Vat orange 11, is primarily targeted for use in the field of energy storage. It has been explored as a cathode material for non-aqueous secondary Magnesium-ion batteries .

Mode of Action

The compound interacts with its target, the Magnesium-ion battery, by participating in the charge-discharge cycles. The possible mechanism of Magnesium ion uptake is studied using ex situ FTIR spectroscopy that shows a transformation between carbonyl (–C O) and enolate (–C O−) functional groups during charge-discharge cycles .

Biochemical Pathways

It contributes to the redox reactions that occur during the charge-discharge cycles of the battery .

Pharmacokinetics

In the context of its use in magnesium-ion batteries, it exhibits excellent rate performance up to a discharge current of 4000 ma g−1 with high cycling stability .

Result of Action

The use of Vat Orange 11 as a cathode material results in high capacity and high rate performance in Magnesium-ion batteries. It shows an excellent rate performance up to a discharge current of 4000 mA g−1 with high cycling stability (1000 cycles at 500 mA g−1 current density) .

Action Environment

The action of Vat Orange 11 is influenced by the electrolyte environment in the Magnesium-ion battery. The electrolyte with salt-controlled dissolution approach turns out to be very good in terms of capacity recovery with long cycle life . Environmental factors such as temperature and humidity could potentially influence the compound’s action, efficacy, and stability, although specific studies would be needed to confirm this.

properties

IUPAC Name

5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.026,42.028,41.029,38.031,36]tetratetraconta-1(25),3(23),4(20),6(19),7(16),9,11,13,17,21,26(42),28(41),29(38),31,33,35,39,43-octadecaene-2,8,15,24,30,37-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H18N2O6/c45-37-21-5-1-3-7-23(21)39(47)29-25(37)13-9-17-19-11-15-27-31(35(19)43-33(17)29)41(49)28-16-12-20-18-10-14-26-30(34(18)44-36(20)32(28)42(27)50)40(48)24-8-4-2-6-22(24)38(26)46/h1-16,43-44H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWSULASWLZVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C(N4)C6=C(C=C5)C(=O)C7=C(C6=O)C=CC8=C7NC9=C8C=CC1=C9C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062232
Record name Dinaphtho[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole-5,7,12,17,19,24(6H,18H)-hexone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2172-33-0
Record name Dinaphtho[2,3-i:2′,3′-i′]benzo[1,2-a:4,5-a′]dicarbazole-5,7,12,17,19,24(6H,18H)-hexone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vat orange 11
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinaphtho[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole-5,7,12,17,19,24(6H,18H)-hexone
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dinaphtho[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole-5,7,12,17,19,24(6H,18H)-hexone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,18-dihydrodinaphtho[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole-5,7,12,17,19,24-hexone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dinaphtho(2,3-i:2',3'-i')benzo(1,2-a:4,5-a')dicarbazole-5,7,12,17,19,24(6H,18H)-hexone
Reactant of Route 2
Dinaphtho(2,3-i:2',3'-i')benzo(1,2-a:4,5-a')dicarbazole-5,7,12,17,19,24(6H,18H)-hexone
Reactant of Route 3
Dinaphtho(2,3-i:2',3'-i')benzo(1,2-a:4,5-a')dicarbazole-5,7,12,17,19,24(6H,18H)-hexone
Reactant of Route 4
Dinaphtho(2,3-i:2',3'-i')benzo(1,2-a:4,5-a')dicarbazole-5,7,12,17,19,24(6H,18H)-hexone
Reactant of Route 5
Dinaphtho(2,3-i:2',3'-i')benzo(1,2-a:4,5-a')dicarbazole-5,7,12,17,19,24(6H,18H)-hexone
Reactant of Route 6
Dinaphtho(2,3-i:2',3'-i')benzo(1,2-a:4,5-a')dicarbazole-5,7,12,17,19,24(6H,18H)-hexone

Q & A

Q1: How does Vat Orange 11 interact with peroxidase enzymes, and what are the implications for industrial wastewater treatment?

A1: Research indicates that Vat Orange 11 can act as a potential inhibitor of peroxidase enzymes, particularly at alkaline pH levels []. This finding is significant because peroxidase enzymes, like the one partially purified from garlic in the study, show promise for decolorizing industrial dyes like Vat Orange 11 itself []. Understanding this inhibitory effect is crucial for optimizing enzymatic dye decolorization processes. Further research is needed to determine the precise mechanism of inhibition and explore strategies to mitigate its impact in wastewater treatment applications.

Q2: What makes Vat Orange 11 a potential candidate for magnesium battery cathodes?

A2: While the provided abstract on this topic lacks details, it suggests that Vat Orange 11 possesses characteristics suitable for use as an organic cathode material in rechargeable magnesium batteries []. This could be due to its ability to reversibly store and release magnesium ions, a key requirement for battery functionality. Further investigation into its electrochemical properties, such as voltage profiles, cycling stability, and rate capability, is crucial to assess its true potential in this domain.

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